Tropine hydrate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrate |
InChI |
InChI=1S/C8H15NO.H2O/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H2/t6-,7+,8?; |
InChI Key |
CUKOYCMHZJODGT-PAFGHYSMSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)O.O |
Canonical SMILES |
CN1C2CCC1CC(C2)O.O |
Origin of Product |
United States |
Synthetic Methodologies of Tropine and Its Hydrated Forms
Historical Total Syntheses of Tropinone (B130398) (Key Precursor to Tropine)
The total synthesis of tropinone has been a subject of extensive research, with early efforts by Richard Willstätter and a landmark biomimetic synthesis by Robert Robinson paving the way for modern methodologies.
Robinson's Biomimetic "Double Mannich" Reaction for Tropinone
A major breakthrough in tropinone synthesis came in 1917 when Sir Robert Robinson devised a remarkably simple and elegant one-pot synthesis. wikipedia.orgchemicalbook.com This reaction is considered a classic in total synthesis and a prime example of a biomimetic or biogenetic-type synthesis, as it utilizes simple starting materials that are analogous to those used in biosynthesis. wikipedia.orgchemicalbook.com Robinson's synthesis involved the reaction of succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid (or its calcium salt) in what is described as an intramolecular "double Mannich" reaction. wikipedia.orgbris.ac.uk
The reaction mechanism proceeds through several key steps:
Nucleophilic addition of methylamine to succinaldehyde, followed by dehydration to form an imine. wikipedia.org
An intramolecular addition of the imine to the second aldehyde group, leading to the first ring closure. wikipedia.org
An intermolecular Mannich reaction with the enolate of acetonedicarboxylic acid. wikipedia.org
Formation of a new enolate and a new imine. wikipedia.org
A second intramolecular Mannich reaction, resulting in the second ring closure. wikipedia.org
Finally, the loss of two carboxyl groups yields tropinone. wikipedia.org
This innovative approach was not only conceptually elegant but also significantly more efficient than Willstätter's method.
Subsequent Enhancements in Tropinone Synthesis Yields and Efficiency
Robinson's initial synthesis reported a yield of 17%, which was a substantial improvement over Willstätter's method. wikipedia.orgacs.org However, there was still considerable room for optimization. Subsequent research focused on refining the reaction conditions to boost the yield. It was discovered that conducting the reaction under buffered conditions, specifically at a "physiological pH," could dramatically improve the outcome. bris.ac.uk By using the calcium salt of acetonedicarboxylic acid, which acts as a buffer, and other optimizations, the yield of Robinson's synthesis was eventually increased to over 90%. wikipedia.orgbris.ac.uk This high-yield, one-pot synthesis made tropinone a much more accessible precursor for the production of atropine (B194438) and other tropane (B1204802) alkaloids, which were in high demand, particularly during World War I. wikipedia.orgchemicalbook.com
Table 1: Comparison of Historical Tropinone Syntheses
| Synthesis Method | Key Reactants | Initial Yield | Improved Yield |
|---|---|---|---|
| Willstätter's Synthesis (1901) | Cycloheptanone | 0.75% chemicalbook.comacs.org | - |
| Robinson's Synthesis (1917) | Succinaldehyde, Methylamine, Acetonedicarboxylic Acid | 17% wikipedia.orgacs.org | >90% wikipedia.orgbris.ac.uk |
Stereoselective Reduction Pathways to Tropine (B42219) and Pseudotropine
The reduction of the carbonyl group in tropinone is a critical step that leads to the formation of two diastereomeric alcohols: tropine (3α-tropanol) and pseudotropine (3β-tropanol). thieme-connect.compnas.org The stereochemistry of this reduction is paramount, as tropine is the precursor to medicinally important alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570), while pseudotropine is a precursor for nortropane alkaloids such as calystegines. thieme-connect.com
Chemical Reduction Strategies for Tropinone to Tropine
Various chemical reducing agents have been employed to convert tropinone to tropine, with varying degrees of stereoselectivity.
Kinetically-controlled reductions using reagents like lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), or potassium borohydride (KBH₄) typically yield a mixture of tropine and pseudotropine. oup.com
The Meerwein-Pondorf-Verley reduction has been shown to provide a higher proportion of tropine. oup.com
Reduction with zinc and hydriodic acid also produces a mixture of tropine and pseudotropine. bris.ac.ukoup.com
A highly stereoselective method involves the use of diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (B95107) at low temperatures (-78 °C), which can yield tropine with high selectivity (95% yield with only 3% pseudotropine). oup.com
The thermodynamically more stable isomer is pseudotropine, and prolonged reaction times or certain conditions can favor its formation. oup.com
Enzymatic Reduction Mechanisms (e.g., Tropinone Reductase I and II)
In nature, the stereospecific reduction of tropinone is efficiently catalyzed by NADPH-dependent enzymes known as tropinone reductases (TRs). wikipedia.orgontosight.ai These enzymes are part of the short-chain dehydrogenase/reductase (SDR) family. thieme-connect.compnas.org Plants that produce tropane alkaloids contain two distinct types of these enzymes:
Tropinone Reductase I (TRI): This enzyme specifically catalyzes the reduction of tropinone to tropine (the 3α-alcohol). wikipedia.orgpnas.org It is the primary enzyme responsible for tropine formation in many plant species. wikipedia.org
Tropinone Reductase II (TRII): This enzyme catalyzes the reduction of tropinone to pseudotropine (the 3β-alcohol). wikipedia.orgpnas.org
The two enzymes, TRI and TRII, share significant amino acid sequence similarity (around 64%) but exhibit opposite stereospecificity. pnas.org The substrate, tropinone, binds to the active sites of TRI and TRII in different orientations, which accounts for the formation of the two different stereoisomers. pnas.org In many plants, the activity of TRI is significantly higher than that of TRII, leading to the preferential synthesis of tropine. wikipedia.org
Table 2: Products of Tropinone Reduction
| Reduction Method | Product(s) | Key Features |
|---|---|---|
| Chemical (e.g., NaBH₄) | Tropine and Pseudotropine mixture oup.com | Kinetically controlled, often produces a mixture of isomers. oup.com |
| Chemical (DIBAL-H) | Predominantly Tropine oup.com | Highly stereoselective for the α-alcohol. oup.com |
| Enzymatic (Tropinone Reductase I) | Tropine wikipedia.orgpnas.org | Stereospecific reduction to the 3α-alcohol. pnas.org |
| Enzymatic (Tropinone Reductase II) | Pseudotropine wikipedia.orgpnas.org | Stereospecific reduction to the 3β-alcohol. pnas.org |
Once synthesized, tropine can be isolated. It is a white, hygroscopic crystalline powder. smolecule.comwikipedia.org Its hydrated form, tropine hydrate (B1144303), is formed through processes like the hydrolysis of atropine. smolecule.com
Direct and Indirect Chemical Derivatization of Tropine for Hydrate Analysis
The analysis of tropine and its hydrated state often requires chemical derivatization to improve its properties for analytical techniques. Derivatization can enhance volatility for gas chromatography (GC), improve chromatographic separation, and increase detection sensitivity in both GC and high-performance liquid chromatography (HPLC). researchgate.netlibretexts.orgjfda-online.com
Introducing analytical tags is a key strategy in the derivatization of tropine. libretexts.org These tags are functional groups that are chemically attached to the tropine molecule to make it more amenable to detection and quantification. Common strategies involve acylation, silylation, and alkylation, which target the active hydroxyl group of tropine. libretexts.orgjfda-online.com
Silylation: This is one of the most widely used methods for derivatizing compounds with active hydrogens, like the hydroxyl group in tropine. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. researchgate.netmdpi.comresearchgate.net This process creates a less polar, more volatile, and more thermally stable derivative suitable for GC-MS analysis. researchgate.netresearchgate.netmdpi.com
Acylation: This strategy involves reacting tropine's hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or acid chloride. libretexts.org Using fluorinated acyl groups, like those from pentafluoropropionic anhydride, can significantly enhance detectability using an electron capture (EC) detector in GC. libretexts.orgnih.gov Acylated derivatives are generally more stable than their silylated counterparts. libretexts.org
Alkylation: This method replaces the active hydrogen of the hydroxyl group with an aliphatic or benzyl (B1604629) group, typically forming an ester. libretexts.org Esterification makes the resulting derivative less polar and more volatile, which improves its chromatographic behavior. libretexts.org
Ionization Tags: For mass spectrometry, new ionization reagents based on quaternary ammonium (B1175870) salts have been developed. These can be attached to the hydroxyl group of tropine, enhancing its detection and quantification, which is particularly useful for analyzing trace amounts. mdpi.com
Derivatization has a profound impact on the analytical performance of tropine, particularly in spectroscopy and chromatography. jfda-online.comnih.gov The primary goals are to improve thermal stability, reduce polarity, and enhance the detector response. researchgate.netmdpi.com
Chromatographic Performance: Without derivatization, tropane alkaloids like tropine are thermally unstable and can degrade at the high temperatures used in GC inlets, leading to poor detection or misidentification. researchgate.netmdpi.com Silylation to form TMS-tropine derivatives improves thermal stability and chromatographic behavior, allowing for more reliable GC analysis. researchgate.netresearchgate.net For instance, the derivatization of ecgonine (B8798807) methyl ester and benzoylecgonine (B1201016) (compounds structurally related to tropine) with pentafluoropropionic anhydride significantly improves chromatographic efficiency compared to underivatized forms. jfda-online.com In HPLC, derivatization can increase the hydrophobicity of polar compounds, leading to better retention on reverse-phase columns. libretexts.org Tagging with chromophores or fluorophores can also overcome the limitations of UV detection for compounds that lack strong absorbing groups. nih.gov
Spectroscopic Performance: In mass spectrometry (MS), derivatization alters the fragmentation patterns of the molecule, which can provide additional structural information. jfda-online.com The introduction of specific tags, such as fluorinated acyl groups or quaternary ammonium salts, significantly enhances the signal intensity in MS analysis. libretexts.orgmdpi.com For example, a study on the analysis of domoic acid showed that derivatization with dansyl chloride led to a five-fold increase in the molar response in MS. mdpi.com While not specific to tropine, this demonstrates the potential of such tagging. The table below summarizes the effects of different derivatization strategies.
Table 1: Effects of Derivatization on Analytical Performance of Tropine
| Derivatization Method | Reagent Example | Impact on Chromatography | Impact on Spectroscopy (MS) | Primary Application |
| Silylation | BSTFA, MSTFA | Increased volatility and thermal stability, reduced peak tailing in GC. researchgate.netresearchgate.net | Produces characteristic mass shifts and fragmentation patterns. | GC-MS analysis. researchgate.net |
| Acylation | Pentafluoropropionic anhydride | Improved stability and volatility. libretexts.orgnih.gov | Enhanced signal for EC detectors, mass shifts. libretexts.orgnih.gov | GC-MS, GC-ECD. nih.gov |
| Ionization Tagging | Quaternary Ammonium Salts | May alter retention time. | Significant enhancement of MS signal intensity. mdpi.com | LC-MS analysis of trace amounts. mdpi.com |
Emerging Synthetic Applications of Tropine-Based Systems
The unique bicyclic structure and biocompatibility of tropine have made it a valuable building block in modern synthetic chemistry, extending beyond its traditional roles. scientific.netmdpi.com Emerging applications include its use in the formulation of novel green solvents and as a catalyst in organic reactions.
Deep Eutectic Solvents (DES) are a class of green solvents typically formed by mixing a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). scientific.netnih.gov These solvents are gaining attention as alternatives to traditional ionic liquids because they are often cheaper, less toxic, and biodegradable. scientific.net
Tropine, a naturally derived alkaloid with a low melting point, has been successfully used as a component in DES formulations. scientific.net It can act as an HBA and be combined with HBDs like hydrated metal salts (e.g., zinc chloride, ferric chloride) or carboxylic acids. scientific.netnih.govacs.org For example, a therapeutic deep eutectic solvent (THEDES) can be formed using tropine as the HBA and a carboxylic acid as the HBD. nih.gov The formation of these DES is confirmed through techniques like FT-IR spectroscopy, which shows changes in peak patterns indicating interaction between the tropine and the metal salt. scientific.net
These tropine-based DES have shown promise in various applications, including material synthesis and biocatalysis. scientific.net
Tropine and its derivatives are finding new roles as catalysts in organic synthesis. Their rigid chiral backbone makes them suitable candidates for developing catalysts and ligands for asymmetric reactions.
Organocatalysis: Tropine-based functionalized acidic ionic liquids (FAILs) have been synthesized and used as effective and reusable green catalysts for esterification reactions. mdpi.com For instance, the ionic liquid N-(3-propanesulfonic acid) tropinium p-toluenesulfonate ([Trps][OTs]) has shown excellent catalytic performance in the synthesis of aspirin, with high yield and selectivity. mdpi.com This catalyst also proved effective for other esterification reactions, highlighting its versatility. mdpi.com
Catalysis with DES: Tropine-based DES can also function as catalysts. A study demonstrated that a DES synthesized from tropine and hydrated zinc acetate (B1210297) can catalyze the alcoholysis of polyethylene (B3416737) terephthalate (B1205515) (PET). scientific.netresearchgate.net Under optimized conditions (tropine/zinc acetate molar ratio of 4:1, 180°C for 2 hours), this catalytic system achieved nearly 80% conversion of PET and an 80% yield of the product, bis(2-hydroxyethyl) terephthalate (BHET). scientific.netresearchgate.net This showcases a green chemistry approach to polymer recycling.
Table 2: Catalytic Applications of Tropine-Based Systems
| Catalyst System | Reaction Type | Substrate | Product | Yield/Conversion | Reference |
| N-(3-propanesulfonic acid) tropinium p-toluenesulfonate | Esterification | Salicylic acid, Acetic anhydride | Aspirin | 88.7% Yield | mdpi.com |
| Tropine/Zinc Acetate DES (4:1) | Alcoholysis | Polyethylene Terephthalate (PET) | Bis(2-hydroxyethyl) terephthalate (BHET) | ~80% Conversion, ~80% Yield | scientific.netresearchgate.net |
Biosynthetic Pathways and Enzymology of Tropine Alkaloids
Overall Framework of Tropane (B1204802) Alkaloid Biosynthesis
The N-methylputrescine is subsequently oxidized to produce 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. numberanalytics.commdpi.com This cation represents a significant branch point in alkaloid biosynthesis, serving as a precursor for nicotine (B1678760), as well as tropane alkaloids like cocaine, hyoscyamine (B1674123), and scopolamine (B1681570). nih.gov The formation of the tropane ring system occurs through the condensation of this pyrrolinium cation with a two-carbon unit derived from acetate (B1210297), ultimately leading to the formation of tropinone (B130398). thieme-connect.comacs.org Tropinone is the central intermediate from which the two stereoisomeric alcohols, tropine (B42219) and pseudotropine, are derived. mdpi.comontosight.ai
Enzymatic Transformations Leading to Tropine Synthesis
The synthesis of tropine from its precursors is governed by a series of specific enzymatic reactions. These enzymes play a crucial role in directing the metabolic flow towards the formation of tropine and other related alkaloids.
Putrescine N-methyltransferase (PMT) is the enzyme that catalyzes the first committed step in tropane alkaloid biosynthesis. oup.comfrontiersin.org It facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to putrescine, yielding N-methylputrescine. ontosight.ai This methylation is a pivotal regulatory point in the pathway. mdpi.com The expression of the pmt gene and the activity of the PMT enzyme are often correlated with the rate of tropane alkaloid production. oup.comnih.gov Studies have shown that PMT is evolutionarily related to spermidine (B129725) synthases, suggesting its recruitment from primary metabolism for its specialized role in secondary metabolism. nih.govmdpi.com The enzyme is typically localized in the roots of tropane alkaloid-producing plants. mdpi.com
Table 1: Key Enzymes in the Early Stages of Tropane Alkaloid Biosynthesis
| Enzyme | Abbreviation | Substrate(s) | Product | Function |
| Ornithine Decarboxylase | ODC | Ornithine | Putrescine | Decarboxylation |
| Arginine Decarboxylase | ADC | Arginine | Agmatine | Decarboxylation |
| Putrescine N-Methyltransferase | PMT | Putrescine, S-adenosyl-L-methionine | N-methylputrescine | Methylation ontosight.ai |
| Methylputrescine Oxidase | MPO | N-methylputrescine | 4-methylaminobutanal | Oxidative deamination numberanalytics.com |
The reduction of the ketone tropinone is a critical branch point that determines the stereochemical fate of the resulting tropane alcohol. mdpi.comresearchgate.net This reduction is catalyzed by two distinct enzymes: Tropinone Reductase I (TR1) and Tropinone Reductase II (TR2). ontosight.ainih.gov Both enzymes belong to the short-chain dehydrogenase/reductase (SDR) family and utilize NADPH as a cofactor. nih.govontosight.ai
Tropinone Reductase I (TR1) stereospecifically reduces the 3-keto group of tropinone to a 3α-hydroxyl group, forming tropine (3α-tropanol). mdpi.comnih.gov Tropine serves as the direct precursor for the synthesis of medicinally important tropane alkaloids such as hyoscyamine and scopolamine. mdpi.comresearchgate.net
Tropinone Reductase II (TR2) , in contrast, reduces tropinone to pseudotropine (3β-tropanol), which possesses a 3β-hydroxyl group. mdpi.comnih.gov Pseudotropine is a precursor for the biosynthesis of calystegines. nih.govresearchgate.net
Downstream Metabolic Fates of Tropine
Once formed, tropine undergoes further enzymatic modifications, primarily through esterification and rearrangements, to produce a diverse array of tropane alkaloids.
The 3α-hydroxyl group of tropine is a site for esterification with various acidic moieties. A crucial step in the biosynthesis of hyoscyamine and scopolamine is the esterification of tropine with phenyllactic acid. nih.govmdpi.com This reaction is thought to utilize an activated form of phenyllactic acid, possibly a coenzyme A thioester, and results in the formation of littorine (B1216117). nih.govgoogle.com While the specific enzyme, a putative littorine synthase, has been proposed to belong to the BAHD family of acyltransferases, its definitive characterization is an area of ongoing research. nih.govmsu.edu Littorine is the direct precursor to hyoscyamine. mdpi.comresearchgate.net
Following the formation of littorine, a remarkable intramolecular rearrangement occurs. The phenyllactate moiety of littorine is converted into the tropate (B1238587) moiety of hyoscyamine. mdpi.compsu.edu This isomerization reaction transforms (R)-littorine into (S)-hyoscyamine. nih.gov The mechanism of this rearrangement is complex and has been the subject of extensive investigation. mdpi.comthieme-connect.com It involves the migration of a carboxyl group within the side chain. thieme-connect.com The enzyme responsible for this transformation, a littorine mutase, has been identified as a cytochrome P450-dependent enzyme, designated CYP80F1. nih.gov This rearrangement is a key step that generates the specific tropic acid structure found in hyoscyamine and, subsequently, scopolamine. mdpi.comnih.gov
Table 2: Key Downstream Metabolites of Tropine
| Precursor | Enzyme/Process | Product | Significance |
| Tropine + Phenyllactic acid | Putative Littorine Synthase | Littorine | Esterification nih.govmdpi.com |
| Littorine | Littorine Mutase (CYP80F1) | Hyoscyamine | Intramolecular rearrangement nih.govpsu.edu |
| Hyoscyamine | Hyoscyamine 6β-hydroxylase (H6H) | 6β-Hydroxyhyoscyamine | Hydroxylation nih.gov |
| 6β-Hydroxyhyoscyamine | Hyoscyamine 6β-hydroxylase (H6H) | Scopolamine | Epoxidation nih.gov |
Isotopic Fractionation Studies in Elucidating Biosynthetic Steps
Isotopic fractionation studies, particularly using isotope ratio monitoring by ¹³C Nuclear Magnetic Resonance (NMR) spectrometry, have been instrumental in understanding the biosynthesis of tropane alkaloids. nih.govnih.gov During biosynthesis, enzymes exhibit selectivity for heavier or lighter isotopes, leading to a non-statistical distribution of isotopes in the final molecule. nih.gov This position-specific fractionation provides insights into the reaction mechanisms and the origins of the carbon atoms in the alkaloid structure. nih.govnih.gov
By analyzing the ¹³C/¹²C ratios at different carbon positions in tropine, researchers can trace the metabolic pathway back to its primary precursors. nih.gov For instance, studies have shown that the five carbon atoms in tropine derived from the common intermediate, N-methyl-Δ¹-pyrrolinium salt, exhibit similar isotope distribution patterns to those in nicotine, which shares this precursor. nih.gov This confirms their common biosynthetic origin. nih.gov In contrast, the remaining carbon atoms in tropine, which have different origins, show distinct isotopic signatures. nih.gov
These studies can also help deduce the kinetic isotope effects of enzymes that have not yet been fully characterized, offering clues about their reaction mechanisms. nih.govnih.gov For example, the observed ¹³C distribution pattern can be used to infer aspects of the reaction mechanism of the enzymes involved in the formation of the tropane ring. nih.gov
Exploration of Metabolic Engineering for Pathway Manipulation
Metabolic engineering offers promising strategies for enhancing the production of valuable tropane alkaloids like tropine and its derivatives in plants and cell cultures. researchgate.netjipb.net By manipulating the expression of key genes in the biosynthetic pathway, it is possible to increase the yield of desired compounds or alter the metabolic flux towards a specific product. researchgate.netnih.gov
Another strategy involves blocking competing pathways. For example, antisense technology has been used to suppress the activity of tropinone reductase II (tr2), thereby redirecting the metabolic flow from pseudotropine towards tropine and its downstream products. researchgate.net
Furthermore, the introduction of genes from one plant species into another has been explored. For instance, the simultaneous introduction of the tr1 and hyoscyamine 6β-hydroxylase (h6h) genes from tropane alkaloid-producing plants into tobacco has been shown to enable the conversion of hyoscyamine to scopolamine in the transgenic plants. nih.gov
These approaches have demonstrated the potential to significantly increase the content of target alkaloids, opening new avenues for the commercial production of these pharmaceutically important compounds. researchgate.netjipb.net
Structural Elucidation and Conformational Analysis of Hydrated Tropine Compounds
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental in elucidating the molecular structure and conformational dynamics of tropine (B42219) hydrate (B1144303) in various states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the atomic-level structure of molecules. In solution, rapid molecular tumbling averages out anisotropic interactions, providing sharp signals that are invaluable for structural assignment. For tropine and related alkaloids, ¹H and ¹³C NMR spectra have been extensively used to assign the chemical shifts of all carbon and proton resonances. nih.gov For instance, the ¹³C-NMR spectra of tropine have been determined at 22.63 MHz, allowing for unambiguous assignment of all carbon resonances with the aid of proton decoupling techniques. nih.gov
Table 1: Representative ¹³C NMR Chemical Shifts for Tropane (B1204802) Alkaloids (Note: This table is illustrative and based on general data for tropane alkaloids, as specific CPMAS data for tropine hydrate is not available in the cited literature.)
| Carbon Atom | Typical Chemical Shift Range (ppm) | Notes |
| N-CH₃ | 35-45 | Sensitive to the orientation (axial/equatorial) of the methyl group. |
| C1, C5 (bridgehead) | 60-70 | Affected by the bicyclic ring strain and substitution. |
| C2, C4 | 25-35 | Part of the piperidine (B6355638) ring. |
| C3 | 60-70 | The carbon bearing the hydroxyl group; its shift is sensitive to hydrogen bonding. |
| C6, C7 | 25-35 | Part of the pyrrolidine (B122466) ring. |
Fourier-Transform Infrared (FTIR) spectroscopy is highly sensitive to the vibrational modes of molecules, making it an excellent technique for studying hydrogen bonding and the effects of hydration. nih.gov In hydrated crystals, the presence of water molecules introduces characteristic O-H stretching and bending vibrations. A broad absorption band in the region of 3650-3250 cm⁻¹ is a key indicator of hydrogen-bonded O-H groups, confirming the presence of water of hydration. researchgate.net
In the context of this compound, FTIR can be used to probe the interactions between the water molecules and the tropine molecule, particularly at the hydroxyl group (O-H) and the tertiary amine (N). Changes in the position and shape of the O-H and N-H stretching bands can provide information on the strength and nature of the hydrogen bonds within the crystal lattice. nih.gov For instance, in studies of tropane alkaloid inclusion complexes, changes in the shift, shape, and intensity of FTIR absorption peaks provide clear evidence of intermolecular interactions. researchgate.net The analysis of atropine (B194438) sulfate (B86663) monohydrate also highlights the role of hydrogen bonding involving the hydroxyl group and water molecules. cambridge.org
Table 2: Characteristic FTIR Absorption Bands for Hydrated Organic Compounds (Note: General frequency ranges are provided, as a specific, detailed FTIR spectrum for this compound was not found in the reviewed literature.)
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance in Hydrated Tropine |
| O-H (Water) | Stretching | 3500 - 3200 (broad) | Indicates the presence of water of hydration and intermolecular hydrogen bonding. |
| O-H (Alcohol) | Stretching | 3400 - 3200 (broad) | Overlaps with water signals; involved in hydrogen bonding with water or other tropine molecules. |
| C-H | Stretching | 3000 - 2850 | Characteristic of the tropane skeleton. |
| C-O | Stretching | 1260 - 1000 | Associated with the alcohol group. |
| O-H (Water) | Bending | 1650 - 1600 | Confirms the presence of hydrate water. |
Rotational spectroscopy, typically performed using microwave techniques, is a high-resolution method for determining the precise geometric structure of molecules in the gas phase. agriculturejournals.cz This technique allows for the unambiguous identification of different conformers and the determination of structural properties without interference from solvent or crystal packing effects. mdpi.com Studies on related tropane derivatives, such as tropinone (B130398), have successfully used rotational spectroscopy to investigate their conformational landscapes, revealing, for example, the equilibrium between equatorial and axial N-methyl conformers. mdpi.com
For this compound, this technique would be challenging to apply directly due to the non-volatile nature of the hydrated solid. To study the tropine molecule itself in the gas phase, it would need to be vaporized, which would likely remove the water of hydration. Therefore, direct experimental data from rotational spectroscopy on the intact this compound complex is not available in the surveyed literature.
Crystallographic Investigations of Hydrated Tropane Systems
Crystallographic techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on molecular conformation, packing, and the sites of hydration. mdpi.com
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for elucidating the detailed crystal structure of a compound. carleton.edurigaku.com It can precisely determine bond lengths, bond angles, and the absolute configuration of chiral centers. In the case of hydrated crystals, SCXRD can identify the exact locations of water molecules within the crystal lattice and characterize the hydrogen-bonding network that connects the water and host molecules. nih.govresearchgate.net
While a single crystal structure specifically for this compound is not detailed in the provided search results, the analysis of atropine sulfate monohydrate offers significant insights into how a hydrated tropane alkaloid crystallizes. cambridge.org In this structure, the water molecule and the hydroxyl groups of the atropine cations are involved in a complex network of hydrogen bonds with the sulfate anion. cambridge.org Each protonated nitrogen atom also participates in a strong hydrogen bond to the sulfate anion. cambridge.org Such studies demonstrate the capability of SCXRD to map out the critical intermolecular interactions that stabilize the hydrated crystal form.
Table 3: Illustrative Crystallographic Data for a Hydrated Tropane Alkaloid Salt (Atropine Sulfate Monohydrate) (Source: Based on data for Atropine Sulfate Monohydrate as a proxy for a hydrated tropane system cambridge.org)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 19.2948(5) |
| b (Å) | 6.9749(2) |
| c (Å) | 26.9036(5) |
| β (°) | 94.215(2) |
| Volume (ų) | 3610.86(9) |
| Z | 4 |
Powder X-ray diffraction (PXRD) is an essential tool for the characterization of crystalline solids, particularly for identifying different polymorphic forms and distinguishing between hydrated and anhydrous states. mdpi.comnih.gov Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint" for that specific solid form. nih.gov
PXRD is crucial for studying phase transformations, such as dehydration and hydration, which can be monitored by observing changes in the diffraction pattern upon heating or exposure to humidity. rigaku.com For instance, the dehydration of theophylline (B1681296) monohydrate shows significant changes in its PXRD profile as the crystalline water is removed. rigaku.com While specific PXRD patterns for different polymorphic forms of this compound are not provided in the searched literature, the methodology is well-established. A typical PXRD analysis would involve comparing the diffraction pattern of a sample to known standard patterns to identify the phase. govinfo.gov The data is usually presented as a table of d-spacing values versus relative intensities.
Table 4: Example of Powder X-ray Diffraction Data Representation (Note: This is a generic example to illustrate the format, as specific data for this compound was not found.)
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 12.8 | 6.91 | 45 |
| 15.2 | 5.82 | 80 |
| 18.9 | 4.69 | 65 |
| 21.1 | 4.21 | 90 |
| 25.4 | 3.50 | 50 |
Analysis of Water Molecule Environment and Hydrogen Bonding Networks in Crystal Lattices
The incorporation of water molecules into the crystal lattice of tropine results in the formation of this compound. These water molecules, often referred to as water of crystallization, are not merely trapped but play a crucial role in the stabilization of the crystal structure through intricate hydrogen bonding networks. pcc.euwikipedia.org The structure of hydrates is often elaborate due to the existence of hydrogen bonds that can define polymeric structures. wikipedia.org
In hydrated crystalline solids, water molecules can be found in various environments. They may occupy isolated sites, forming pockets surrounded by the host molecule, or they can form continuous channels within the crystal lattice. cam.ac.ukfrontiersin.org The specific arrangement is dictated by the potential for forming stabilizing hydrogen bonds. In many hydrated organic compounds, water molecules act as bridges, connecting different host molecules through O-H···O or O-H···N hydrogen bonds. nih.govrsc.org For instance, in the crystal structure of atropine sulfate monohydrate, a derivative of tropine, hydrogen bonds are prominent, linking cations, anions, and water molecules into a three-dimensional framework. researchgate.netcambridge.org The analysis of its structure reveals strong hydrogen bonds between the protonated nitrogen atom of the tropane ring and the sulfate anion, as well as between hydroxyl groups and the anion. researchgate.netcambridge.org
Table 1: Common Hydrogen Bonding Motifs in Hydrated Organic Crystals
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Lattice |
|---|---|---|---|---|
| Host-Water | O-H (Host) | O (Water) | 2.5 - 2.8 | Links host to water network |
| Host-Water | N-H (Host) | O (Water) | 2.6 - 3.0 | Anchors water to cation/base |
| Water-Host | O-H (Water) | O (Host) | 2.6 - 2.9 | Stabilizes host conformation |
| Water-Host | O-H (Water) | N (Host) | 2.7 - 3.1 | Connects water to basic sites |
Real-Space Crystal Structure Analysis via Electron Microscopy (e.g., HRTEM)
While X-ray diffraction is the conventional method for crystal structure determination, High-Resolution Transmission Electron Microscopy (HRTEM) offers a powerful complementary technique for real-space analysis. nih.gov This is particularly valuable for studying beam-sensitive organic materials like this compound, where high electron doses can cause damage. nih.gov Modern low-dose cryo-EM methodologies enable the imaging of organic crystals with near-atomic resolution, allowing for direct visualization of the crystal lattice, co-existing polymorphs, and crystal defects. nih.govcore.ac.uk
An HRTEM image is a two-dimensional projection of the crystal's atomic structure. umsl.edu From this image, it is possible to observe the arrangement of molecules and the lattice fringes, which are the visual representation of the crystallographic planes. researchgate.netresearchgate.net The spacing between these fringes can be measured directly from the image and correlated with the crystal lattice parameters determined by diffraction methods. umsl.eduresearchgate.net
Stereochemical Properties of Tropine and its Hydrates
N-Methyl Stereochemistry and Inversion Dynamics
The tropane skeleton, the core of tropine, possesses a notable stereochemical feature in its bicyclic structure: the nitrogen bridge. The N-methyl group attached to this bridge is not fixed in a single orientation but can undergo inversion, leading to two distinct conformers: one with the methyl group in an axial position and the other with it in an equatorial position. science.govnih.govrsc.org
Rotational spectroscopy studies on the related compound tropinone have unambiguously identified both conformers in the gas phase. nih.govrsc.orgresearchgate.net These studies reveal that the two conformers are in equilibrium and that the inversion process is associated with distinct structural changes, such as a flattening at the nitrogen atom. nih.govuni-hannover.de While in the gas phase of tropinone the equatorial form is slightly more stable, the energy difference is small, and the relative populations can be influenced by the environment, such as in a crystal lattice or in solution. rsc.orgresearchgate.net For tropine itself, the equilibrium between the N-axial and N-equatorial conformers is a defining characteristic of its dynamic stereochemistry. The N-methyl group in the axial conformation is thought to be the pharmacophore for many tropane alkaloids. mdpi.com The presence of water molecules in this compound can be expected to influence this equilibrium by forming hydrogen bonds with the hydroxyl group and potentially interacting with the nitrogen atom, thereby stabilizing one conformer over the other within the crystal lattice.
Table 2: Conformational Properties of the N-Methyl Group in Tropane Alkaloids
| Conformer | N-Methyl Position | Relative Stability (Gas Phase, Tropinone) | Key Structural Feature |
|---|---|---|---|
| Axial | Points towards the six-membered ring | Less stable | Flattening at the nitrogen atom |
Configurational Assignment of Chiral Centers
The unambiguous assignment of the absolute configuration of chiral centers is paramount for understanding a molecule's properties. researchgate.net The standard method for this is the Cahn-Ingold-Prelog (CIP) priority rule system, which assigns an (R) or (S) descriptor to each stereocenter. umn.edulibretexts.orgwikipedia.org
Tropine itself possesses two chiral carbon atoms at the bridgehead positions, C-1 and C-5. However, due to a plane of symmetry passing through the N-methyl group, the C-3 hydroxyl group, and bisecting the C-1 to C-5 axis, tropine is an achiral meso compound. nih.gov Therefore, it does not exhibit optical activity.
When the tropane skeleton is further substituted, as in many naturally occurring alkaloids, this symmetry is broken, and the molecule becomes chiral. nih.gov The determination of the absolute configuration in these derivatives typically requires advanced analytical techniques. While NMR experiments can often establish the relative configuration of substituents, determining the absolute configuration is more complex and may necessitate methods like X-ray crystallography or the use of chiral derivatizing agents. researchgate.netnih.gov For this compound, the fundamental stereochemistry remains that of the meso tropine molecule, with the understanding that its derivatives are often chiral compounds whose specific configurations must be rigorously determined.
Supramolecular Interactions in Hydrated Tropane Crystalline Assemblies
Host-Guest Interactions and Clathrate Formation Principles
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. wikipedia.org A key concept within this field is host-guest chemistry, where a larger "host" molecule forms a cavity that encapsulates a smaller "guest" molecule. wikipedia.org
When the host molecule forms a complete cage-like structure around the guest, the resulting complex is known as a clathrate. pcc.euwikipedia.org Clathrate hydrates are a specific type where the host lattice is composed of water molecules. These water molecules form a three-dimensional network of cages that trap guest molecules, typically gases or small volatile organic compounds. pcc.eumdpi.com The interaction between the water cage (host) and the trapped molecule (guest) is primarily driven by van der Waals forces, although hydrogen bonding can also play a role if the guest molecule has suitable functional groups. nih.govnih.gov
While this compound itself is a stoichiometric hydrate where water is an integral part of the crystal structure, the principles of host-guest interactions are still relevant. The tropine molecule can be seen as the "host" that organizes the water molecules ("guests") within its crystal lattice through specific hydrogen bonding interactions. frontiersin.orgnih.gov Furthermore, the cage-like structure of the tropane skeleton itself suggests a potential for forming inclusion complexes. It is conceivable that under specific conditions, tropane derivatives could act as hosts to form clathrate-like structures with small guest molecules, where the supramolecular assembly is further stabilized by the presence of hydrating water molecules. The study of such systems would fall under the principles of host-guest chemistry, focusing on the selective binding and recognition between the tropane host and its potential guests.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tropine |
| Pseudotropine |
| Tropinone |
| Atropine |
| Atropine sulfate monohydrate |
| Sitagliptin |
| Dapsone |
| Indigo |
Solvent-Solute Interactions and their Influence on Crystallization
The process of crystallization is profoundly influenced by the intricate interplay between the solute and the solvent. These interactions govern critical aspects of crystal formation, including nucleation, growth rate, and the ultimate morphology of the crystals. In the context of this compound, the presence of water molecules and the choice of solvent are determinant factors in obtaining crystals with desired characteristics.
The solubility of a substance is a fundamental property that dictates its crystallization behavior. The principle of "like dissolves like" is a useful guide, where polar solvents tend to dissolve polar solutes, and nonpolar solvents are effective for nonpolar substances. Tropine, with its hydroxyl group and bicyclic amine structure, exhibits solubility in polar solvents such as water, ethanol (B145695), and is less soluble in non-polar organic solvents. Its solubility in water is a key factor in the formation of this compound. The interactions between tropine and water molecules, primarily through hydrogen bonding, are crucial for the dissolution process and the subsequent incorporation of water into the crystal lattice to form the hydrate.
The crystallization of tropine from various solvents has been a subject of study, particularly in the context of its purification. For instance, a common purification method involves dissolving crude alpha-tropine in ethanol, followed by the removal of ethanol and subsequent recrystallization from ethyl acetate (B1210297). google.com This process leverages the differential solubility of tropine and its impurities in these solvents to achieve a high degree of purity. The choice of solvent not only affects the yield and purity but also the physical characteristics of the resulting crystals.
The influence of the solvent on crystallization is not limited to solubility. The solvent can affect the crystal's growth kinetics and the structure of the crystal-liquid interface. iucr.org Different solvents can lead to variations in crystal morphology, such as needle-like or plate-like crystals. acs.org This is often attributed to the specific interactions between the solvent molecules and the different crystal faces, which can either promote or inhibit growth in certain directions.
In the case of hydrated crystals, such as this compound, the water molecules play a direct role in the crystal structure, forming hydrogen bonds that stabilize the lattice. qut.edu.aufrontiersin.org The crystal structure of the related compound, atropine sulfate monohydrate, reveals extensive hydrogen bonding involving the water molecule, the sulfate anion, and the atropine cation, highlighting the importance of these interactions in the solid state. cambridge.org It can be inferred that similar hydrogen bonding networks are essential in the structure of this compound.
Studies on related tropane alkaloids, such as scopolamine (B1681570) hydrobromide, have provided insights into the effects of different solvents on crystallization. The induction time for crystallization and the purity of the resulting crystals were found to vary significantly with the choice of solvent. researchgate.netpreprints.org For example, the use of ethanol as a solvent resulted in a shorter induction time compared to other alcohols like methanol (B129727) and isopropanol. preprints.org
The table below summarizes the effect of different solvents on the crystallization of scopolamine hydrobromide, which can serve as an analogue for understanding the potential influence of solvents on this compound crystallization.
| Solvent | Induction Time Shortening with Magnetic Field (%) | Crystal Purity Improvement with Magnetic Field (%) |
|---|---|---|
| Methanol | 38.6 | 1.42 |
| Ethanol | 75.5 | 2.81 |
| Isopropanol | 25.6 | 1.40 |
| n-Butanol | 35.6 | 1.92 |
| Ethyl acetate/water | 27.1 | 1.27 |
Furthermore, the formation of deep eutectic solvents (DES) with tropine demonstrates its capacity for strong intermolecular interactions. The infrared spectra of DES formed between tropine and various metal salts, such as zinc acetate and ferric chloride, show characteristic shifts in the absorbance peaks, indicating the formation of new hydrogen bonds and other interactions between tropine and the salt components. scientific.net These findings underscore the versatility of tropine in forming different types of intermolecular complexes, which is a key aspect of its solution chemistry and crystallization behavior.
Theoretical and Computational Chemistry of Tropine Hydrate Systems
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the tropine (B42219) molecule and its interactions with water. These methods, rooted in solving the Schrödinger equation, provide a powerful lens through which to examine the electronic structure and, consequently, the geometry and spectroscopic characteristics of tropine hydrate (B1144303).
The three-dimensional structure of tropine is characterized by a bicyclic [3.2.1] octane (B31449) core with a nitrogen bridge. A key conformational feature is the orientation of the N-methyl group, which can exist in either an axial or equatorial position. Computational studies on the related molecule tropinone (B130398) have shown that the equatorial conformer is energetically favored over the axial form. researchgate.net Geometry optimization, a process of finding the lowest energy arrangement of atoms, is typically performed using methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with various basis sets such as 6-31G*. arabjchem.orgworldwidejournals.comresearchgate.net These calculations can determine bond lengths, bond angles, and dihedral angles of the most stable conformers.
For tropine hydrate, the presence of water molecules adds another layer of complexity. The water molecules can form hydrogen bonds with the hydroxyl group and the nitrogen atom of the tropine molecule. Theoretical calculations can map out the potential energy surface, revealing the most stable configurations of the tropine-water clusters and the energetic barriers between different conformations. For instance, quantum chemical geometry optimizations performed on atropine (B194438) cations, which share the tropane (B1204802) skeleton, using DFT (B3LYP/6-31G*/water) have been used to compare the energies of different conformations observed in the crystal structure. cambridge.org
The conformational energy landscape of tropane alkaloids is crucial for understanding their biological activity, as the specific shape of the molecule governs its interaction with receptors. Computational methods allow for a systematic exploration of these landscapes, which would be challenging to achieve experimentally. journals.co.za
Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can also be computed. uni-sofia.bg These calculations not only help in assigning the vibrational modes observed in experimental spectra but also provide information about the strength of chemical bonds and intermolecular interactions, such as the hydrogen bonds in this compound. worldwidejournals.comresearchgate.net For example, the IR spectrum of atropine sulfate (B86663) monohydrate shows a broad band corresponding to the O-H stretching vibrations, indicative of hydrogen bonding, which can be modeled computationally. nih.gov Theoretical calculations on tropane hydrochloride have shown excellent agreement between the predicted IR spectrum for the cationic form and the experimental spectrum. worldwidejournals.com
Table 1: Predicted Vibrational Frequencies for Tropane Cation
| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-31G**) |
| N-CH₃ stretch | 2950 |
| C-H stretch (ring) | 2900-3000 |
| C-O stretch | 1050 |
| C-N stretch | 1150 |
Note: This table is illustrative and based on general knowledge of tropane alkaloid vibrational spectra. Specific calculated values for this compound would require dedicated computational studies.
Density Functional Theory (DFT) Applications in Crystal Structure Refinement
Density Functional Theory has become a powerful tool in solid-state chemistry, particularly for the refinement of crystal structures obtained from X-ray diffraction (XRD) data. nih.govaps.org For complex molecules like tropane alkaloids, powder XRD data may not provide sufficient resolution to determine the positions of all atoms with high accuracy, especially hydrogen atoms. In such cases, DFT calculations can be used to optimize the geometry of the molecule within the crystal lattice, leading to a more refined and accurate crystal structure. cambridge.org
This approach was successfully used in the study of atropine sulfate monohydrate, where DFT geometry optimization was employed to refine the crystal structure solved from synchrotron X-ray powder diffraction data. cambridge.org The calculations were performed using the GGA-PBE functional and plane-wave basis sets. cambridge.org The refined structure provided detailed insights into the hydrogen bonding network involving the atropine cations, the sulfate anion, and the water molecule. cambridge.org The agreement between the DFT-optimized and the experimentally refined structures can also serve as a validation of the solved crystal structure. cambridge.orgrsc.org
Molecular Dynamics Simulations for Hydration Shell Characterization
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can provide a detailed picture of the hydration shell, which is the layer of water molecules immediately surrounding the tropine molecule. nih.govaps.org These simulations can reveal the number of water molecules in the hydration shell, their orientation, and the dynamics of their exchange with the bulk solvent. researcher.life
The interactions between tropine and water are typically modeled using force fields, which are sets of parameters that describe the potential energy of the system. By solving Newton's equations of motion for all atoms in the system, the trajectory of the molecules over time can be simulated. Analysis of these trajectories can provide information on the radial distribution functions of water around specific atoms of tropine, the residence time of water molecules in the hydration shell, and the hydrogen bonding network between tropine and water. nih.govresearcher.life While specific MD studies on this compound are not prominent in the literature, simulations of other biomolecules in aqueous solutions have demonstrated the power of this technique to characterize hydration shells. nih.govnih.gov
Computational Modeling of Reaction Mechanisms (e.g., Biosynthesis, Hydration Kinetics)
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the study of transient species and transition states that are difficult to observe experimentally. acs.org
For chemical reactions, the transition state is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the rate of the reaction. Computational methods can be used to locate the geometry of the transition state and calculate the reaction barrier. nih.govscribd.com
In the context of tropine, this approach can be applied to understand its biosynthesis. The biosynthesis of tropane alkaloids involves a series of enzymatic reactions, including the reduction of tropinone to tropine, catalyzed by tropinone reductase. mdpi.comresearchgate.net Computational modeling can be used to study the mechanism of this enzymatic reaction, including the binding of the substrate to the active site and the catalytic steps. Homology modeling has been used to create 3D models of tropinone reductases, providing a starting point for such mechanistic studies. plos.org
Furthermore, the kinetics of hydration and dehydration of tropine can be investigated. researchgate.netfrontiersin.orgnist.gov By mapping the potential energy surface for the association and dissociation of water molecules, the barriers for these processes can be calculated. This can provide insights into the stability of this compound and the dynamics of its formation and decomposition. While detailed studies on this compound kinetics are not widely available, the computational framework for such investigations is well-established.
Enzyme-Substrate Interaction Modeling
The interaction between enzymes and substrates, such as tropine and its derivatives, is a cornerstone of biochemical processes. Computational modeling provides a powerful lens through which to examine these interactions at an atomic level, offering insights that are often unattainable through experimental methods alone. nih.govnih.gov Techniques like molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are employed to model the dynamic and chemical nature of these interactions, respectively. nih.govnih.govmdpi.comdiva-portal.org
Molecular dynamics simulations allow researchers to observe the conformational changes that occur as an enzyme and substrate approach and bind to one another. nih.govmdpi.com These simulations can reveal the key amino acid residues that form the binding site and the non-covalent interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the enzyme-substrate complex. frontiersin.org For instance, modeling studies on tropinone reductases (TRs), enzymes involved in the biosynthesis of tropane alkaloids, have shown that the substrate binding site is primarily composed of hydrophobic amino acids. pnas.org However, the presence of specific charged residues creates distinct electrostatic environments within the active sites of different TRs, which in turn governs the orientation of the substrate and the stereospecificity of the reaction. pnas.org
Quantum mechanical methods, often used in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, allow for the detailed study of the chemical reactions themselves. nih.govfrontiersin.orgvit.ac.in These calculations can elucidate reaction pathways, identify transition states, and determine the energetic barriers associated with the enzymatic conversion of a substrate. diva-portal.orgnih.gov In the context of tropane alkaloid biosynthesis, QM/MM studies can be used to understand the reduction of tropinone to either tropine or pseudotropine by TR-I and TR-II, respectively. plos.org These models can pinpoint the critical interactions that favor one stereoisomer over the other.
The insights gained from enzyme-substrate interaction modeling are not purely theoretical. They have practical applications in fields like metabolic engineering and drug design. nih.govpnas.org By understanding the precise nature of these interactions, scientists can rationally design enzymes with altered specificities or improved catalytic efficiencies. nih.gov For example, computational predictions can guide the engineering of enzymes to produce novel tropane alkaloid derivatives with potential therapeutic properties. pnas.org
Table of Key Interacting Residues in Tropinone Reductase II (TR-II)
| Residue | Interaction Type with Tropinone | Role in Binding and Catalysis |
| Glu-156 | Acid-base interaction | Orients the substrate for stereospecific reduction to pseudotropine. pnas.org |
| Hydrophobic residues | van der Waals forces | Form the bulk of the substrate binding pocket. pnas.org |
Table of Computational Methods in Enzyme-Substrate Modeling
| Method | Application | Insights Gained |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the enzyme-substrate complex. nih.govmdpi.com | Conformational changes, identification of key binding residues, and stabilizing interactions. frontiersin.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the chemical reaction at the active site. nih.govfrontiersin.orgvit.ac.in | Reaction pathways, transition state structures, and energetic barriers. diva-portal.orgnih.gov |
| Molecular Docking | Predicting the preferred binding orientation of a substrate to an enzyme. | Initial assessment of binding affinity and pose. researchgate.net |
Advanced Analytical Methodologies for Tropine Hydrate Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are paramount for isolating tropine (B42219) from complex matrices and accurately measuring its concentration. The polarity and potential for thermal degradation of tropine necessitate sophisticated approaches for effective analysis.
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS/MS)
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a highly sensitive and specific technique for the analysis of tropane (B1204802) alkaloids like tropine. measurlabs.comnih.gov This method allows for the detection of target analytes in trace quantities, making it ideal for complex samples. measurlabs.com The process begins with the separation of components in a liquid chromatography system, after which the compounds are ionized and analyzed by two mass spectrometers in sequence. This tandem setup enhances specificity, allowing for the characterization of complex molecules and distinguishing them from substances with similar mass-to-charge ratios. measurlabs.com
Research has demonstrated the successful validation of HPLC-MS/MS methods for determining tropane alkaloids in various samples. For instance, a validated method for leafy vegetables showed method quantification limits (MQL) of ≤ 2.3 ng/g with high accuracy and precision, achieving recoveries between 90–100%. nih.gov Another study on biological materials reported a limit of detection range from 0.02 to 0.05 ng/mL, with recoveries exceeding 53%. researchgate.net Despite its advantages, a notable challenge is the matrix effect, where other components in the sample can suppress the analyte signal, a phenomenon observed with both atropine (B194438) and scopolamine (B1681570). nih.gov
Table 1: HPLC-MS/MS Method Performance for Tropane Alkaloid Analysis
| Analyte | Matrix | Quantification Limit | Recovery Rate | Reference |
|---|---|---|---|---|
| Atropine & Scopolamine | Leafy Vegetables | ≤ 2.3 ng/g | 90-100% | nih.gov |
| Atropine, Scopolamine, Anisodamine | Blood & Urine | 0.05–100 ng/mL (Blood), 0.2–100 ng/mL (Urine) | >53% | researchgate.net |
| Atropine | Mixed Leafy Vegetables | Not Specified | 82-110% | nih.gov |
Application of Micro-QuEChERS Protocols for Sample Preparation
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation procedure that has been adapted and miniaturized (µ-QuEChERS) for the analysis of tropane alkaloids in complex matrices like food products. researchgate.netmdpi.com This approach involves an extraction step using a solvent and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) clean-up step to remove interferences. mdpi.com
The miniaturized version, µ-QuEChERS, offers a greener alternative by reducing the amount of sample, solvents, and salts required without compromising extraction efficiency. researchgate.net This method has been successfully optimized and validated for the determination of tropane alkaloids in leafy vegetables, demonstrating good accuracy and precision with recoveries ranging from 90-100%. nih.gov The protocol has also been effectively used for analyzing buckwheat and related products, with good recoveries reported between 75% and 92%. mdpi.com The choice of sorbents in the clean-up step, such as primary secondary amine (PSA) and graphitized carbon black (GCB), is crucial for removing matrix components like organic acids and pigments. mdpi.com
Table 2: Performance of QuEChERS-based Methods for Tropane Alkaloid Analysis
| Method | Matrix | Recovery Rate | Key Sorbents | Reference |
|---|---|---|---|---|
| µ-QuEChERS | Leafy Vegetables | 90-100% | Not specified in abstract | nih.gov |
| Modified QuEChERS | Buckwheat products | 75-92% | PSA, GCB | mdpi.com |
| Original QuEChERS | Cereals, Spinach | 87-107% | Not specified in abstract | mdpi.com |
Optimization of Derivatization Strategies for Enhanced Detection
For gas chromatography (GC) analysis, derivatization is often a necessary step to improve the volatility and thermal stability of tropane alkaloids like tropine. researchgate.netpsu.edu Without derivatization, these compounds can undergo degradation at the high temperatures of the GC inlet. researchgate.netnih.gov Common derivatization techniques include alkylation, acylation, and silylation. psu.edu
Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often combined with a catalyst like trimethylchlorosilane (TMCS), is a popular choice. psu.edunih.gov This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, creating more stable derivatives. researchgate.netpsu.edu For instance, a validated GC-MS method for atropine in serum utilized BSTFA with 1% TMCS, achieving a limit of quantification of 2.00 ng/ml and recoveries higher than 85.9%. nih.gov Another approach involves the acylation of tropine with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) to form a stable ester, which can then be analyzed by GC-MS. nih.gov This method demonstrated linearity from 10-300 ng/mL with a limit of quantitation of 10 ng/mL. nih.gov
Table 3: Derivatization Strategies for GC-MS Analysis of Tropine/Atropine
| Derivatization Reagent | Derivative Formed | Method | Limit of Quantification | Reference |
|---|---|---|---|---|
| BSTFA with 1% TMCS | Trimethylsilyl (TMS) derivative | GC-MS | 2.00 ng/mL | nih.gov |
| Pentafluoropropionic anhydride (PFPA) | PFPA-tropine ester | GC-MS | 10 ng/mL | nih.gov |
Thermoanalytical Characterization for Hydration State Determination
Thermoanalytical techniques are essential for characterizing the solid-state properties of tropine hydrate (B1144303), including its water content and phase behavior. These methods provide critical information on the stability and transformations of the compound as a function of temperature.
Thermogravimetric Analysis (TGA) for Water Content
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated over time. tno.nl This is particularly useful for determining the water content in a hydrated compound like tropine hydrate, as the loss of water molecules upon heating results in a measurable mass loss. tno.nl The analysis is conducted by heating the sample at a constant rate under a controlled atmosphere, often nitrogen, to prevent oxidation. rsc.org
In studies involving tropine-based ionic liquids, TGA has been used to assess thermal stability. For example, one analysis showed initial slight weight loss attributed to the removal of residual water and solvent, followed by major decomposition at higher temperatures. rsc.org For a hydrated crystal, a TGA thermogram would show a distinct step-wise mass loss corresponding to the dehydration process, allowing for the quantification of bound water molecules. The temperature at which this dehydration occurs provides insight into the stability of the hydrate.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is used to detect thermal transitions such as melting, crystallization, and glass transitions. tainstruments.com For this compound, DSC can be used to observe the endothermic peak associated with the loss of water, as well as the melting point of the anhydrous form.
DSC analysis provides information on the energy absorbed or released during these phase transitions. nih.gov For instance, the dehydration of a hydrate is an endothermic process that would appear as a peak on the DSC curve. The temperature and enthalpy of this transition are characteristic of the specific hydrate form. Following dehydration, further heating would reveal the melting point of the resulting anhydrous tropine. In studies of related compounds, DSC has been used to identify different hydrate forms and their respective melting and decomposition temperatures. researchgate.net The technique is highly sensitive to the physical state of the material and is crucial for understanding the stability and interconversion of different solid forms of a compound. mendeley.comresearchgate.net
Interdisciplinary Analytical Approaches in Tropane Research
The comprehensive characterization of tropane alkaloids and their various forms, such as hydrates, necessitates a multifaceted analytical approach. The complexity of these molecules and their potential for polymorphism and hydration demand the integration of several advanced analytical techniques to elucidate their structural and chemical properties fully.
Integration of Multiple Spectroscopic and Diffraction Techniques
A holistic understanding of this compound's solid-state structure is best achieved by combining data from various spectroscopic and diffraction methods. Each technique provides unique and complementary information, and their integration allows for a more detailed and validated structural analysis.
X-ray diffraction (XRD) stands as a primary tool for determining the crystal structure of compounds, providing precise atomic coordinates. scirp.org For this compound, single-crystal XRD would be instrumental in defining the unit cell parameters, space group, and the precise location of the tropine molecule and the water molecules of hydration within the crystal lattice. This technique can also elucidate the hydrogen bonding network involving the water molecules, which is crucial for the stability of the hydrate. scirp.org
While XRD provides a static picture of the crystal structure, spectroscopic techniques offer dynamic and complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, is highly sensitive to the local chemical environment of each atom. acs.org For this compound, ¹³C and ¹H solid-state NMR can confirm the molecular structure and identify different crystalline forms or polymorphs. researchgate.net The combination of XRD and solid-state NMR has proven effective in correcting and refining crystal structures of complex pharmaceutical compounds. researchgate.net
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups and intermolecular interactions. researchgate.netfrontiersin.org In the context of this compound, FTIR and Raman spectra would exhibit characteristic bands for the O-H stretching and bending modes of the water molecules, confirming its hydrated state. scirp.org Shifts in the vibrational frequencies of the tropane skeleton compared to the anhydrous form can provide information on the effects of hydration on the molecular structure and bonding. researchgate.net The complementary nature of FTIR and Raman spectroscopy can be particularly useful, as some vibrational modes may be more active in one technique than the other. scirp.org
The synergy of these techniques is summarized in the table below, illustrating how their integrated use provides a comprehensive profile of this compound.
| Analytical Technique | Information Provided for this compound | Illustrative Research Finding |
| X-Ray Diffraction (XRD) | Precise 3D crystal structure, unit cell dimensions, space group, and hydrogen bonding network. scirp.org | The crystal structure of a related hydrated compound, thorium bromate (B103136) hydrate, was successfully solved using single-crystal XRD, revealing a monoclinic system and the nature of hydrogen bonds. scirp.org |
| Solid-State NMR Spectroscopy | Local chemical environment, confirmation of molecular structure, detection of polymorphism, and structural refinement. acs.orgresearchgate.net | Solid-state NMR, in conjunction with quantum mechanical calculations, was used to correct and refine the previously published crystal structures of tiotropium (B1237716) bromide and its monohydrate. researchgate.net |
| FTIR Spectroscopy | Presence of functional groups (e.g., O-H from water), changes in bond vibrations due to hydration, and hydrogen bond analysis. researchgate.netacademie-sciences.fr | FTIR spectra of tropane alkaloids included in cyclodextrin (B1172386) cavities showed significant changes in the shape and intensity of absorption peaks, indicating the formation of inclusion complexes. researchgate.net |
| Raman Spectroscopy | Complementary vibrational data to FTIR, information on molecular symmetry, and analysis of low-frequency lattice modes. frontiersin.orgnih.gov | In situ Raman spectroscopy is used to determine the crystal structure, cage occupancy, and hydration index of gas hydrates. frontiersin.org |
By integrating the atomic-level structural data from XRD with the detailed information on the chemical environment and molecular vibrations from NMR and vibrational spectroscopy, a highly accurate and reliable characterization of this compound can be achieved.
Development of Novel Detection Principles for Hydrated Forms
The detection of specific forms of tropane alkaloids, including their hydrates, is crucial in various fields. Recent research has focused on developing novel, sensitive, and rapid analytical methods for this purpose.
One promising area is the development of advanced immunoassays. Lateral flow immunoassays (LFIAs) based on gold nanoparticles (AuNPs) have been developed for the rapid and simultaneous detection of multiple tropane alkaloids. nih.gov This technology utilizes broad-spectrum antibodies that can recognize a range of related compounds. While developed for detecting tropane alkaloids like atropine and scopolamine in food matrices, the principle could be adapted for tropine and its hydrated form by generating specific antibodies. nih.gov The key advantages of LFIA are its speed, low cost, and ease of use, making it suitable for on-site screening. nih.gov
Electrochemical methods and biosensors also represent a frontier in detection technology. For instance, fluorescent probes based on metal complexes have been designed for the sensitive detection of alkaloids, including atropine. researchgate.net These probes exhibit fluorescence enhancement upon binding to the alkaloid, allowing for quantitative measurement. The development of similar probes with selectivity for the hydrated form of tropine could offer a highly sensitive detection method.
Capillary electrophoresis (CE) coupled with a capacitively coupled contactless conductivity detector (C⁴D) is another innovative approach. A validated CE-C⁴D method has been developed for the rapid determination of atropine and scopolamine. researchgate.net This technique offers fast separation times and good sensitivity. researchgate.net Its applicability to this compound would depend on the compound's electrophoretic mobility and the ability to optimize the background electrolyte for separation from potential interferents.
The table below summarizes some of these novel detection principles and their potential application to this compound.
| Detection Principle | Description | Key Features | Potential for this compound |
| Lateral Flow Immunoassay (LFIA) | A rapid immunochromatographic method using antibodies immobilized on a porous membrane for the detection of specific analytes. nih.gov | Rapid results (within minutes), cost-effective, portable, and suitable for semi-quantitative analysis. nih.gov | Development of an LFIA with antibodies specific to this compound could enable rapid screening. |
| Fluorescent Probes | Molecular sensors that exhibit a change in fluorescence intensity or wavelength upon binding to a target molecule. researchgate.net | High sensitivity and potential for real-time monitoring. researchgate.net | A probe designed to selectively bind to the hydrated form of tropine could offer a highly sensitive and specific detection method. |
| Capillary Electrophoresis (CE-C⁴D) | An electrophoretic separation technique coupled with a non-contact conductivity detector, offering an alternative to UV-based detection. researchgate.net | Fast analysis times, high separation efficiency, and applicability to a wide range of charged molecules. researchgate.net | Could provide a rapid and quantitative method for the analysis of this compound in various samples. |
| HPLC-MS/MS | High-performance liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and specificity for the quantification of tropane alkaloids. nih.govnih.gov | Low limits of detection and quantification, high accuracy, and precision. nih.gov | An optimized µ-QuEChERS extraction followed by HPLC-MS/MS would be a powerful tool for the trace analysis of this compound in complex matrices. nih.govnih.gov |
The continuous evolution of analytical technologies provides an expanding toolkit for the detection and characterization of complex molecules like this compound. These novel methods, with their enhanced sensitivity and specificity, are poised to play a significant role in future research on tropane alkaloids and their derivatives. nih.gov
Q & A
Q. How can the stoichiometric ratio of water molecules in tropine hydrate be experimentally determined?
To determine the hydrate’s composition, use gravimetric analysis by measuring mass loss upon dehydration via controlled heating . Complement this with X-ray diffraction (XRD) to confirm crystalline structure changes before and after dehydration . Thermogravimetric analysis (TGA) can quantify water content by tracking mass reduction at specific temperature intervals. Ensure sample integrity by storing this compound at 0–6°C to prevent premature decomposition .
Q. What methodological considerations are critical for synthesizing this compound with high purity?
Optimize reaction conditions (e.g., solvent polarity, temperature, and pH) to favor hydrate formation. Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis, employ recrystallization in aqueous-organic solvent mixtures to isolate pure crystals. Validate purity via melting point analysis (62–64°C for tropine) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How does this compound stability vary under different environmental conditions?
Assess stability by exposing samples to controlled humidity (using desiccators), temperature gradients, and light exposure. Use Fourier-transform infrared (FTIR) spectroscopy to detect structural changes (e.g., O–H stretching shifts). For long-term storage, maintain samples at 4°C in airtight containers with desiccants to inhibit hydrolysis or oxidation .
Advanced Research Questions
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound characterization?
Combine solid-state NMR to probe hydrogen bonding networks and water molecule positioning . Pair this with Raman spectroscopy to differentiate between bound and free water molecules. For dynamic behavior analysis, employ variable-temperature XRD to track lattice changes during dehydration .
Q. How can contradictions in hydrate composition data across studies be systematically addressed?
Conduct cross-validation using multiple analytical methods (e.g., TGA, XRD, and Karl Fischer titration) to minimize technique-specific biases . Replicate experiments under standardized conditions (temperature, humidity) and share raw datasets for peer validation. Meta-analyses of historical data can identify trends or outliers linked to methodological variations .
Q. What thermodynamic models predict this compound stability in novel solvent systems?
Develop phase diagrams using differential scanning calorimetry (DSC) to map hydrate stability across temperature and solvent composition gradients. Apply the van’t Hoff equation to calculate enthalpy (ΔH) and entropy (ΔS) of dehydration. Computational modeling (e.g., molecular dynamics simulations) can predict solvent interactions and hydrate formation propensity .
Q. How do water molecules influence the bioactivity of tropine-derived alkaloids in hydrate form?
Compare this compound’s solubility and bioavailability with its anhydrous form using in vitro assays (e.g., membrane permeability studies). Use X-ray crystallography to correlate hydrate structure with receptor-binding affinities. Assess stability in physiological conditions (pH 7.4, 37°C) to evaluate therapeutic relevance .
Q. What interdisciplinary approaches improve hydrate research scalability and reproducibility?
Integrate geochemical sampling protocols (e.g., core preservation at sub-zero temperatures) to prevent hydrate dissociation during handling . Collaborate with computational chemists to automate data analysis (e.g., machine learning for pattern recognition in XRD or NMR datasets). Adopt open-source platforms for transparent data sharing and method standardization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
